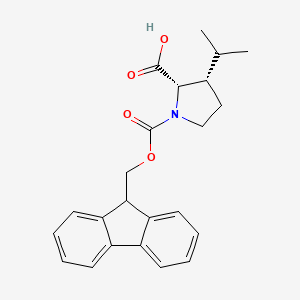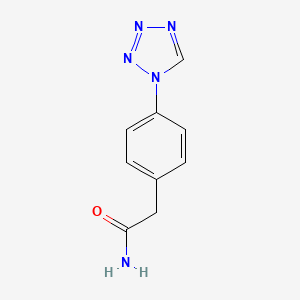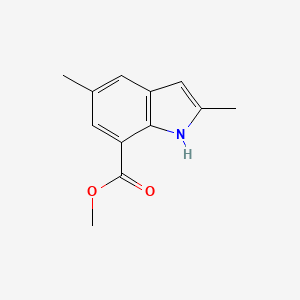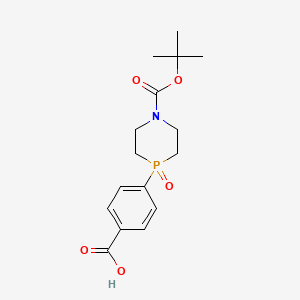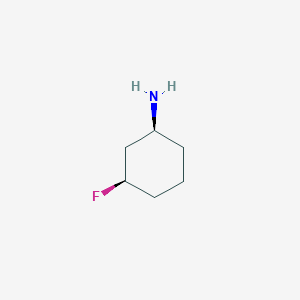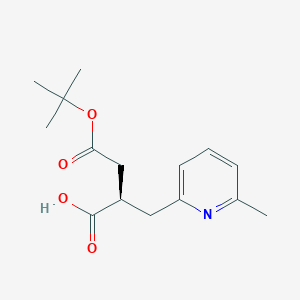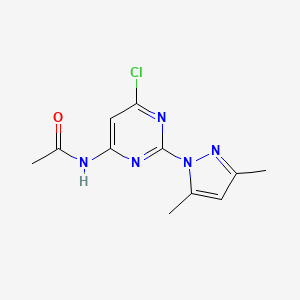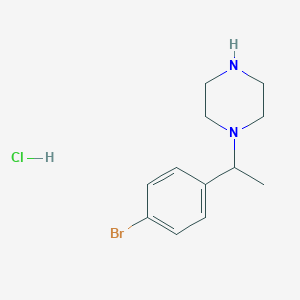
1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H17BrN2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride typically involves the reaction of 4-bromoacetophenone with piperazine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-bromoacetophenone and piperazine.
Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as ethanol or methanol, at an elevated temperature.
Procedure: 4-bromoacetophenone is reacted with piperazine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate product. This intermediate is then treated with hydrochloric acid to obtain the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium cyanide, and ammonia.
Scientific Research Applications
1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, depending on its chemical structure and the biological system being studied. The exact molecular targets and pathways involved can vary, but the compound’s effects are typically mediated through its binding to specific proteins or nucleic acids, leading to changes in their activity or function.
Comparison with Similar Compounds
1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: This compound lacks the ethyl group attached to the piperazine ring, which may result in different chemical and biological properties.
1-(4-Trifluoromethylphenyl)piperazine: The presence of a trifluoromethyl group instead of a bromine atom can significantly alter the compound’s reactivity and interactions with biological targets.
1-(4-Methoxyphenyl)piperazine: The methoxy group can influence the compound’s solubility and pharmacokinetic properties, making it distinct from the brominated derivative.
Each of these compounds has unique properties and applications, highlighting the importance of structural modifications in determining the behavior and utility of piperazine derivatives.
Properties
Molecular Formula |
C12H18BrClN2 |
|---|---|
Molecular Weight |
305.64 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C12H17BrN2.ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H |
InChI Key |
FUTGYXCOSXNZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


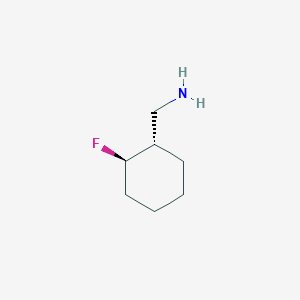


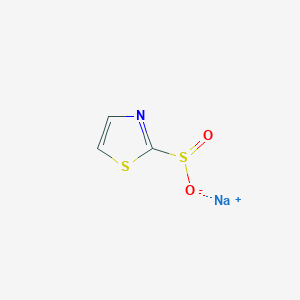
![5-Oxa-2-azaspiro[3.5]nonan-8-one](/img/structure/B12982716.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbonitrile](/img/structure/B12982720.png)
